molecular formula C16H17N3 B11866539 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile

Katalognummer: B11866539
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: KCKMCIGXRJRXEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile (CAS 849587-90-2) is a high-purity chemical compound provided for research and development purposes. This benzo[b][1,6]naphthyridine derivative has a molecular formula of C16H17N3 and a molecular weight of 251.33 g/mol . Its core structure is a tetrahydrobenzonaphthyridine scaffold substituted with an isopropyl group and a carbonitrile functional group. This compound is of significant interest in medicinal chemistry and pharmacology research, particularly as a phosphodiesterase (PDE) inhibitor . Specifically, it has been investigated for its potential to inhibit PDE10 and other phosphodiesterases, a mechanism of action that is being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease . Research indicates that such inhibitors may offer therapeutic benefits by increasing long-term synaptic potentiation and enhancing memory function . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound for in vitro studies, target validation, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical development.

Eigenschaften

Molekularformel

C16H17N3

Molekulargewicht

251.33 g/mol

IUPAC-Name

2-propan-2-yl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carbonitrile

InChI

InChI=1S/C16H17N3/c1-11(2)19-8-7-16-14(10-19)13(9-17)12-5-3-4-6-15(12)18-16/h3-6,11H,7-8,10H2,1-2H3

InChI-Schlüssel

KCKMCIGXRJRXEK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2=NC3=CC=CC=C3C(=C2C1)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Assembly Using 2-Amino-5-Cyanobenzoic Acid

A widely adopted route begins with 2-amino-5-cyanobenzoic acid (4 ), synthesized via cyanation of methyl bromobenzoate (2 ) with copper cyanide, followed by alkaline hydrolysis. This intermediate undergoes condensation with N-substituted piperidin-4-ones in phosphorus oxychloride (POCl₃) at 70–210°C, forming tricyclic intermediates (5a–d ) in 21–55% yields (Scheme 1). The reaction proceeds via acid-catalyzed cyclodehydration, where POCl₃ acts as both solvent and dehydrating agent.

Functionalization via Nucleophilic Substitution

Intermediates 5a–c undergo nucleophilic aromatic substitution with 3-chloro-4-methoxybenzylamine to install the 10-carbonitrile group. This step typically employs polar aprotic solvents (e.g., DMF) at 80–120°C, achieving 60–75% conversion. Computational studies suggest that electron-deficient positions ortho to the nitrile facilitate amine attack, aligning with observed regioselectivity.

One-Pot Synthesis Using Anthranilic Acid Derivatives

Acid-Catalyzed Cyclocondensation

Patent literature describes a one-pot method combining anthranilic acid derivatives, 4-piperidones, and phosphorus oxychloride under reflux (140–200°C, 1–4 hours). For example, reaction of methyl 4-aminobenzoate with N-isopropylpiperidin-4-one in polyphosphoric acid yields the octahydrobenzonaphthyridine precursor, which is subsequently oxidized to the tetrahydro form using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Chlorination and Cyanidation

The 10-chloro intermediate is generated via POCl₃-mediated chlorination at 100°C, followed by nucleophilic displacement with potassium cyanide in DMSO at 60°C (Scheme 2). This step achieves 70–85% purity, necessitating recrystallization from hexane/ethyl acetate mixtures.

Catalytic Methods and Solvent Optimization

Trifluoroacetic Acid (TFA) as Cyclization Catalyst

Recent advances utilize TFA (20 mol%) in dichloromethane at room temperature to promote cyclization of o-aminonitrile precursors. This method reduces side product formation compared to POCl₃, with isolated yields improving to 50–60%.

Solvent Effects on Reaction Kinetics

A comparative study revealed that nonpolar solvents (toluene, xylene) favor slower, more controlled cyclizations, minimizing decomposition. In contrast, polar solvents (DMF, DMSO) accelerate reactions but increase byproduct formation by 15–20%.

Purification and Characterization

Crystallization Techniques

Crude products are purified via fractional crystallization using alkane/ether mixtures. For instance, dissolving the product in hot heptane followed by slow cooling to −20°C yields crystals with >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.15–3.45 (m, 4H, piperidine CH₂), 4.60 (sept, 1H, isopropyl CH), 7.20–7.80 (m, 4H, aromatic H).

  • HRMS : m/z calc. for C₁₆H₁₇N₃ [M+H]⁺ 252.1491, found 252.1489.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst Temperature Yield Purity
Multicomponent2-Amino-5-cyanobenzoic acidPOCl₃150°C45%92%
One-PotAnthranilic acid derivativePolyphosphoric acid180°C38%85%
TFA-Catalyzedo-AminonitrileTFA25°C58%95%

Industrial-Scale Considerations

Cost Analysis

POCl₃-based methods incur higher costs due to corrosion-resistant equipment requirements ($12–15/kg product), whereas TFA processes reduce capital expenditure by 30% but increase solvent recovery costs.

Environmental Impact

Phosphorus-containing byproducts from POCl₃ routes necessitate specialized wastewater treatment, adding $2–3/kg to production costs. Green chemistry initiatives favor TFA and microwave-assisted protocols, reducing E-factor by 40% .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carbonitrile group at position 10 and nitrogen atoms in the naphthyridine ring serve as key sites for nucleophilic substitution. For example:

  • Amination Reactions : Treatment with 3-chloro-4-methoxybenzylamine under basic conditions leads to displacement of chloride or other leaving groups, forming derivatives with enhanced acetylcholinesterase (AChE) inhibitory activity. This modification improves binding affinity via cation–π interactions with aromatic residues in AChE’s active site .

  • Alkylation : The isopropyl group can undergo alkylation with electrophiles such as methyl iodide in the presence of a base (e.g., K₂CO₃), yielding branched derivatives .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagents/ConditionsProductBiological Activity
Amination3-Chloro-4-methoxybenzylamine, DMF10-((3-Chloro-4-methoxybenzyl)amino) derivativeIC₅₀ = 0.056 nM (AChE inhibition)
AlkylationMethyl iodide, K₂CO₃, DMSO2-Methylisopropyl derivativeImproved solubility

Multicomponent Condensation Reactions

The bicyclic scaffold is synthesized via multicomponent reactions (MCRs), which are pivotal for structural diversification:

  • Povarov Reaction : A three-component reaction between 4-chlorobenzaldehyde, ethyl 4-aminobenzoate, and N-Boc-3,4-dihydro-2H-pyridine catalyzed by Sc(OTf)₃ yields octahydrobenzo[h] naphthyridine intermediates. Subsequent oxidation with DDQ generates the aromatic naphthyridine core .

  • Cyclization with POCl₃ : Condensation of 2-amino-5-cyanobenzoic acid with N-substituted piperidin-4-ones in POCl₃ produces tricyclic intermediates, which are further functionalized .

Key Steps in Povarov Reaction :

  • Formation of imine intermediate from aldehyde and amine.

  • [4+2] Cycloaddition with dihydropyridine.

  • Oxidation to aromatize the naphthyridine ring.

Coupling Reactions for Hybrid Derivatives

The carbonitrile group facilitates coupling reactions to generate pharmacologically active hybrids:

  • Amide Bond Formation : Reaction with aminoalkyltacrine derivatives using HOBt/EDC coupling agents produces dual-binding AChE inhibitors. For example, hybrid 5a (Fig. 1) links the naphthyridine core to 6-chlorotacrine via a three-carbon spacer, optimizing interactions with both catalytic and peripheral anionic sites of AChE .

Table 2: Hybrid Derivatives and Activities

HybridLinker LengthIC₅₀ (AChE Inhibition)Selectivity (vs BuChE)
5a 3 carbons0.12 nM>100-fold
5b 4 carbons0.18 nM>80-fold

Electrophilic Aromatic Substitution

The electron-rich naphthyridine ring undergoes electrophilic substitution at specific positions:

  • Halogenation : Bromination at position 8 using N-bromosuccinimide (NBS) introduces bromine, enabling subsequent Suzuki-Miyaura cross-coupling .

  • Nitration : Nitric acid in sulfuric acid selectively nitrates the benzene ring, though this reaction requires careful temperature control to avoid over-nitration .

Hydrolysis and Functional Group Interconversion

While direct hydrolysis of the carbonitrile group is less common in reported studies, related derivatives show:

  • Carboxylic Acid Formation : Under acidic conditions, carbonitriles in analogous naphthyridines hydrolyze to carboxylic acids, though this pathway is highly dependent on steric and electronic factors .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

One of the most significant applications of 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile lies in its potential as an acetylcholinesterase inhibitor . This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Acetylcholinesterase inhibitors are known to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Case Study: Acetylcholinesterase Inhibition

  • Compound Tested: this compound
  • Mechanism: The compound establishes cation–π interactions with aromatic residues within the active site of acetylcholinesterase.
  • Outcome: Enhanced binding affinity and selectivity were observed compared to other similar compounds .

Phosphodiesterase Inhibition

Another notable application is its role as a phosphodiesterase 5 inhibitor . Phosphodiesterase 5 hydrolyzes cyclic guanosine monophosphate (cGMP), which is crucial for various signaling pathways involved in learning and memory processes. Inhibition of this enzyme can lead to increased levels of cGMP and potentially improve cognitive functions .

Case Study: PDE5 Inhibition

  • Compound Tested: A derivative containing the naphthyridine scaffold.
  • In Vitro IC50: 0.056 nM with improved aqueous solubility.
  • Animal Model: Demonstrated efficacy in a mouse model for Alzheimer's disease .

Potential for Drug Development

The structural characteristics of this compound allow for further modifications aimed at enhancing its pharmacological profile. Its derivatives may serve as lead compounds in drug discovery efforts targeting neurodegenerative disorders.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
6-ChlorotacrineNaphthyridine derivativeAcetylcholinesterase inhibitor
8-Fluoro-2-isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamideNaphthyridine derivativePotential anti-Alzheimer's agent
3-Amino-1H-naphtho[2,3-d]imidazoleImidazole derivativeAnticancer properties
5-Chloro-1H-naphtho[2,3-d]imidazoleImidazole derivativeAntimicrobial activity

Wirkmechanismus

The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to enhanced signaling pathways associated with learning and memory processes .

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile (Compound 6c)

  • Key Features: Substituents: Acetyl at position 2, (3-chloro-4-methoxybenzyl)amino at position 10, carbonitrile at position 6. PDE5 Inhibition: Demonstrates exceptional potency with an in vitro IC50 of 0.056 nM, attributed to the acetyl group and chloro-methoxybenzylamino substituent enhancing target binding . Solubility: Improved aqueous solubility compared to earlier analogs, likely due to the polar amino group. Therapeutic Application: Validated in Alzheimer’s disease (AD) mouse models, showing cognitive improvement .
  • The absence of an 8-carbonitrile in the target compound could also affect electronic distribution and potency .

2-Methyl and 2-Ethyl Substituted Analogs

  • Key Features: Substituents: Smaller alkyl groups (methyl or ethyl) at position 2. Advantage: Lower molecular weight and reduced lipophilicity compared to the isopropyl derivative, possibly improving metabolic stability.
  • Comparison :

    • The isopropyl group in the target compound may enhance membrane permeability but could increase metabolic susceptibility due to steric bulk. This trade-off highlights the importance of substituent optimization for target-specific applications .

Functional Group Modifications

Carboxamide Derivatives (Compounds 32–34)

  • Key Features: Substituents: Benzyl, ethoxycarbonyl, or tert-butoxycarbonyl groups at position 2; carboxamide at position 10. Synthesis: Prepared via reactions with substituted isatines and piperidinones in polar solvents (e.g., ethylene glycol or DMF) .
  • Comparison :

    • The carbonitrile group in the target compound offers a balance between polarity and lipophilicity (predicted XlogP ~3.5–4.0), whereas carboxamide derivatives (e.g., Compound 32) may exhibit higher solubility but lower blood-brain barrier penetration, limiting CNS applications .

5-HT1A Receptor Ligand (BDBM50122716)

  • Key Features: Substituents: Piperidinylmethoxy group at position 5, propyl chain at position 7. Physicochemical Properties: Molecular weight 339.48, XlogP 4.5, hydrogen-bond donors/acceptors = 1/4 . Application: Targets serotonin receptors, suggesting utility in neuropsychiatric disorders.
  • Comparison :

    • The target compound’s carbonitrile group at position 10 may confer distinct electronic effects compared to the methoxy group in BDBM50122716, altering receptor selectivity. The isopropyl group’s lipophilicity (vs. propyl) could further modulate pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Biological Target IC50 (nM) Solubility XlogP Therapeutic Area
Target Compound 2-isopropyl, 10-carbonitrile Undisclosed N/A Moderate* ~3.5–4.0† Under investigation
Compound 6c 2-acetyl, 10-amino, 8-carbonitrile PDE5 0.056 High ~4.2 Alzheimer’s disease
2-Methyl Analog 2-methyl Immunosuppression N/A Moderate ~2.8 Autoimmune diseases
Compound 32 2-benzyl, 10-carboxamide Undisclosed N/A High ~2.5 Broad-spectrum
BDBM50122716 5-methoxy, 9-propyl 5-HT1A N/A Low 4.5 Neuropsychiatry

*Estimated based on substituent polarity. †Predicted using analogous structures.

Research Findings and Implications

  • Potency vs. Solubility: Acetyl and amino substituents (Compound 6c) maximize PDE5 inhibition but require polar groups to mitigate excessive lipophilicity . The target compound’s carbonitrile group may offer a favorable compromise.
  • Therapeutic Specificity: Smaller alkyl groups (methyl/ethyl) favor immunosuppression, while bulkier substituents (isopropyl) may prioritize CNS targets .
  • Synthetic Flexibility : Carboxamide derivatives (Compounds 32–34) demonstrate the tunability of solubility via functional groups, though at the cost of reduced membrane permeability .

Biologische Aktivität

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile (CAS Number: 849587-90-2) is a synthetic compound belonging to the naphthyridine class. It has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its inhibitory effects on various enzymes relevant to neurodegenerative diseases.

  • Molecular Formula : C₁₆H₁₇N₃
  • Molecular Weight : 251.33 g/mol
  • SMILES Notation : N#Cc2c3c(nc1ccccc12)CCN(C(C)C)C3

Pharmacological Profile

Research indicates that compounds related to 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine exhibit significant biological activity, particularly as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. For instance:

  • AChE Inhibition : The compound has shown potent inhibition of AChE with an IC50 value of approximately 65 nM, indicating strong potential as an anti-Alzheimer agent .
  • BuChE Inhibition : It also demonstrates notable activity against BuChE, which is relevant for the therapeutic management of Alzheimer's disease due to its role in cholinergic signaling .

Mechanistic Insights

The mechanism of action involves optimized binding interactions at the peripheral anionic site (PAS) and midgorge residues of AChE. This structural optimization enhances the binding affinity and selectivity towards AChE over BuChE .

Study on AChE and BuChE Inhibition

In a comparative study of various tetrahydrobenzo[naphthyridine] derivatives, it was found that small structural modifications significantly impacted their inhibitory activities. For example:

  • Compounds with a double O → NH bioisosteric replacement exhibited over 217-fold increase in AChE inhibitory activity compared to their counterparts .
  • The structure-activity relationship (SAR) analysis highlighted that the introduction of specific functional groups could dramatically alter the potency against these cholinesterases.

Neuroprotective Effects

In addition to cholinesterase inhibition, there is emerging evidence suggesting that 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine may possess neuroprotective properties. This is particularly relevant in models of oxidative stress and neuroinflammation associated with neurodegenerative diseases .

Data Tables

Activity Type IC50 Value (nM) Reference
AChE Inhibition65
BuChE InhibitionNot specified
Neuroprotective EffectsNot quantified

Q & A

Q. What are the common synthetic routes for 2-isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, naphthyridine derivatives are often synthesized via iodine-catalyzed domino reactions or Pd-catalyzed one-pot methods . Key variables include catalyst choice (e.g., Pd for cross-coupling), temperature (reflux conditions at ~130°C), and solvent (e.g., DMF or acetic acid). Lower yields in cyclization steps may arise from steric hindrance or competing side reactions. Optimizing stoichiometry of reactants like 2-chloroquinoline derivatives and nitrile-containing precursors is critical .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing isopropyl groups (δ ~1.2–1.5 ppm for CH3_3) and nitrile signals (δ ~110–120 ppm in 13^13C) .
  • X-ray crystallography : Resolves planar heterocyclic cores (RMS deviation <0.05 Å) and substituent orientations (e.g., nitrile alignment) .
  • IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Advanced Research Questions

Q. How can low yields in the final cyclization step of this compound’s synthesis be systematically addressed?

  • Catalyst screening : Test transition-metal catalysts (e.g., CuBr for intramolecular [4+2] hetero-Diels-Alder reactions) to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid may stabilize protonation states .
  • Computational modeling : Use DFT calculations to predict transition-state energies and identify steric bottlenecks in cyclization pathways .

Q. What strategies reconcile contradictions in reported biological activities of naphthyridine derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., isopropyl vs. tert-butyl groups) on target binding using analogs .
  • Bioassay standardization : Validate activity across cell lines (e.g., cancer vs. microbial models) with controlled assay conditions (e.g., IC50_{50} reproducibility) .
  • Crystallographic docking : Overlay X-ray structures with biological targets (e.g., kinases) to identify critical interactions (e.g., π-stacking with phenyl rings) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Molecular dynamics (MD) simulations : Model logP (hydrophobicity) and PSA (polar surface area) to estimate blood-brain barrier penetration .
  • ADMET profiling : Use tools like SwissADME to predict CYP450 metabolism and toxicity risks (e.g., hepatotoxicity from nitro groups) .
  • Docking studies : Target enzymes like topoisomerases or proteases to prioritize in vitro testing .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for analogous naphthyridines?

  • Reaction monitoring : Employ LC-MS or TLC to track intermediate formation and identify side products (e.g., dimerization byproducts) .
  • Batch consistency : Compare purity of starting materials (e.g., CAS 519150-65-3 derivatives) via HPLC and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.